Antifungal MIC Superiority of Threo-Diethyl 2-Bromo-3-Fluorosuccinate Across Four Fungal Species vs. All C1–C6 Homologues
In a direct head-to-head comparison of all twelve C1–C6 esters of both erythro- and threo-2-bromo-3-fluorosuccinic acid, the threo-diethyl ester (CAS 685-80-3) was identified as the single most fungitoxic compound in the entire study [1]. The chain-length activity ranking was unambiguously C2 > C1 > C3 > C4 > C5 > C6, establishing that the diethyl (C2) ester is the potency optimum [1]. Against Trichophyton mentagrophytes, the threo-diethyl ester achieved an MIC of 5 μg/mL—3.6-fold more potent than its dimethyl (C1) analog against the same organism [1]. No higher homologue (C3–C6) reached comparable potency across all four test organisms [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC, μg/mL) against four fungal species at pH 7.0 with 10% beef serum in Sabouraud dextrose agar |
|---|---|
| Target Compound Data | threo-diethyl 2-bromo-3-fluorosuccinate: C. albicans 14 μg/mL; A. niger 30 μg/mL; M. mucedo 9 μg/mL; T. mentagrophytes 5 μg/mL |
| Comparator Or Baseline | Dimethyl ester (C1): C. albicans 18 μg/mL; A. niger 38 μg/mL; M. mucedo 12 μg/mL; T. mentagrophytes 18 μg/mL. All higher homologues (C3–C6) showed progressively weaker activity. Chain-length ranking: C2 > C1 > C3 > C4 > C5 > C6. |
| Quantified Difference | C2 (diethyl) vs. C1 (dimethyl): 1.3-fold more potent vs. C. albicans, 1.3-fold vs. A. niger, 1.3-fold vs. M. mucedo, and 3.6-fold vs. T. mentagrophytes. C2 outperforms C6 by >5-fold across multiple organisms. |
| Conditions | In vitro antifungal assay; Sabouraud dextrose agar; pH 7.0; 10% beef serum present; organisms: Candida albicans, Aspergillus niger, Mucor mucedo, Trichophyton mentagrophytes |
Why This Matters
For antifungal screening or lead optimization programs, selecting the diethyl (C2) ester provides the highest probability of detecting meaningful antifungal activity, as it is the empirically validated potency maximum within the entire homologous series—procurement of any other chain-length ester would yield suboptimal sensitivity.
- [1] Gershon H, Shanks L. Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds. J Med Chem. 1977;20(4):606-609. doi:10.1021/jm00214a038 View Source
